

An In-depth Technical Guide to the Surfactant Properties of Benzyldimethyldecylammonium Chloride

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Compound of Interest

Compound Name: *Benzyldimethyldecylammonium chloride*

Cat. No.: *B127469*

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Introduction

Benzyldimethyldecylammonium chloride (BDDAC) is a quaternary ammonium compound (QAC) and a cationic surfactant.^[1] Its molecular structure, featuring a positively charged nitrogen atom, a benzyl group, two methyl groups, and a ten-carbon alkyl chain (decyl), imparts amphiphilic properties. This structure allows BDDAC to orient at interfaces, reducing surface tension and enabling its function as a disinfectant, antiseptic, and formulation excipient.^{[1][2]}

This technical guide provides a comprehensive overview of the core surfactant properties of BDDAC, its antimicrobial mechanism of action, and detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for the decyl derivative, data for homologous alkylbenzyldimethylammonium chlorides (dodecyl (C12), tetradecyl (C14), and hexadecyl (C16)) are included for comparative purposes.

Chemical Structure:

- Chemical Name: **Benzyldimethyldecylammonium chloride**
- Synonyms: Benzyldimethyldecylammonium chloride^[1]

- CAS Number: 965-32-2[3]
- Molecular Formula: C₁₉H₃₄ClN[3]

Physicochemical and Surfactant Properties

BDDAC's utility is defined by its behavior in aqueous solutions, particularly its ability to self-assemble into micelles above a certain concentration. Key parameters governing its surfactant properties are the critical micelle concentration (CMC), surface tension, and Krafft point.

Quantitative Data

The following table summarizes the known physicochemical properties of BDDAC and the surfactant properties of its close homologues.

Property	Benzylidimethyl Iddecylammonium Chloride (C10)	Benzylidimethyl Idodecylammonium Chloride (C12)	Benzylidimethyl Itetradecylammonium Chloride (C14)	Benzylidimethyl Ihexadecylammonium Chloride (C16)
CAS Number	965-32-2[3]	139-07-1[4]	139-08-2[5]	68424-85-1 (as part of a mix)[6]
Molecular Weight (g/mol)	311.93[3]	339.99[4]	368.04	~396.1
Melting Point (°C)	50 - 60[3]	Not specified	Not specified	Not specified
Critical Micelle Concentration (CMC)	Data not available	~4 mM (in water at 25°C)[7][8]	Data not available	~0.3 mM (in water)[9][10]
Surface Tension at CMC (γ _{CMC}) (mN/m)	Data not available	~35-40 (estimated)	Data not available	~33-38[9][10]
Krafft Point (°C)	Data not available	Data not available	Data not available	~15-20 (in water) [9][10]

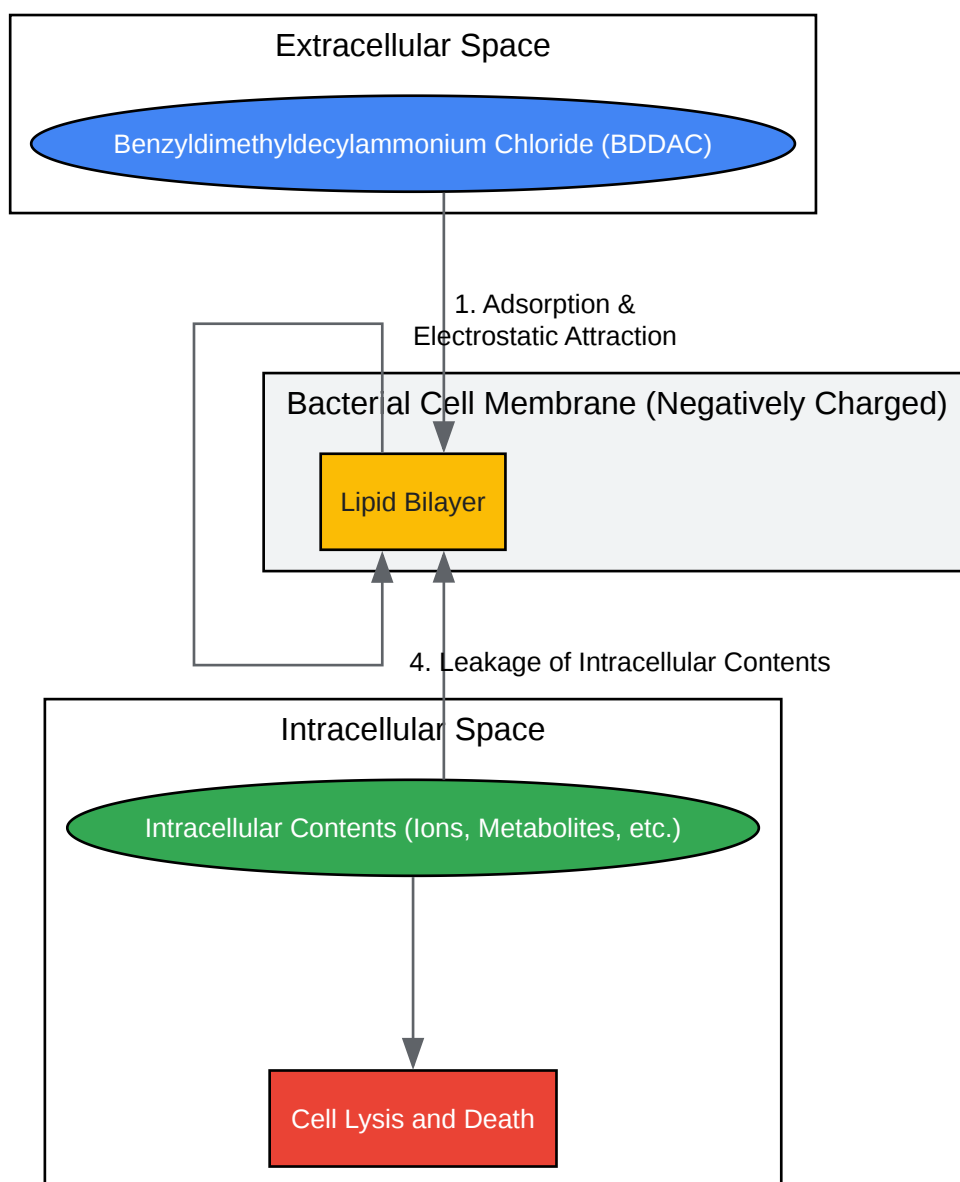
Note: Data for C12, C14, and C16 homologues are provided as approximations for the behavior of BDDAC. The CMC and Krafft point are influenced by the alkyl chain length; as the chain length increases, the CMC and Krafft point generally decrease and increase, respectively.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for BDDAC, like other QACs, is the disruption of microbial cell membranes.^[1] This process does not involve complex signaling pathways but is rather a direct physicochemical interaction.

The process can be summarized in the following steps:

- **Adsorption and Electrostatic Interaction:** The positively charged headgroup of BDDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface.^{[11][12]}
- **Hydrophobic Interaction and Penetration:** The hydrophobic decyl tail of the surfactant penetrates the lipid bilayer of the cell membrane.^[12]
- **Membrane Disruption:** The insertion of BDDAC molecules disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.^[13]
- **Leakage of Cellular Contents:** The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.^[13]



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Antimicrobial Mechanism of BDDAC

Experimental Protocols

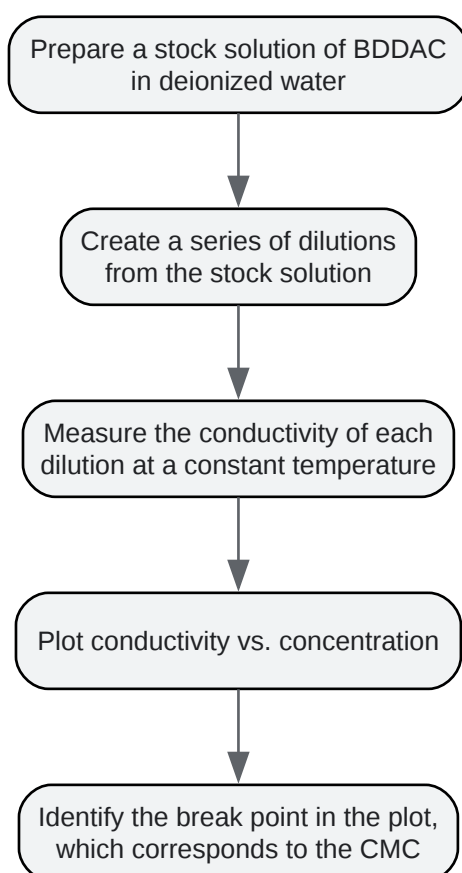
The following are detailed methodologies for determining the key surfactant properties of BDDAC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Two common methods are conductivity and surface tension measurements.

This method is suitable for ionic surfactants like BDDAC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles are less mobile than individual ions. The CMC is the point of intersection of these two linear regions.

Experimental Workflow:



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Workflow for CMC Determination by Conductivity

Protocol:

- Materials: **Benzyltrimethyldecylammonium chloride**, deionized water, conductivity meter, thermostated water bath, volumetric flasks, pipettes.
- Procedure: a. Prepare a concentrated stock solution of BDDAC in deionized water (e.g., 50 mM). b. Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC. c. Equilibrate the solutions to a constant temperature (e.g., 25°C) using a water bath. d. Measure the conductivity of each solution, starting from the most dilute to minimize contamination. e. Plot the measured conductivity against the BDDAC concentration. f. Determine the CMC from the intersection of the two linear portions of the plot.

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

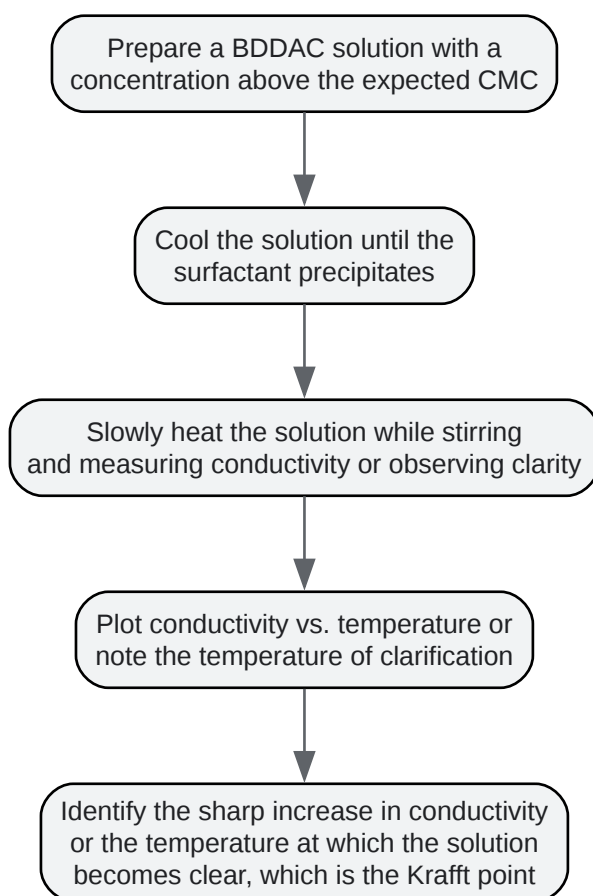
Protocol:

- Materials: **Benzyltrimethyldecylammonium chloride**, deionized water, tensiometer (with Wilhelmy plate or du Noüy ring), thermostated vessel.^[2]
- Procedure: a. Prepare a series of BDDAC solutions of varying concentrations in deionized water. b. Measure the surface tension of each solution at a constant temperature.^[2] c. Plot the surface tension as a function of the logarithm of the BDDAC concentration. d. The CMC is the concentration at which the plot shows a sharp break. The surface tension at this point is the γ_{CMC} .^[14]

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.^[15] Below this temperature, the surfactant is not soluble enough to form micelles.

Experimental Workflow:



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Workflow for Krafft Point Determination

Protocol:

- Materials: **Benzyldimethyldecylammonium chloride**, deionized water, conductivity meter with a temperature probe, a thermostated and stirred vessel, thermometer.
- Procedure: a. Prepare an aqueous solution of BDDAC at a concentration known to be above its CMC. b. Cool the solution until the surfactant precipitates, making the solution turbid. c. Slowly heat the solution (e.g., 1°C/minute) with constant stirring. d. Simultaneously measure the conductivity and temperature of the solution. e. Plot conductivity as a function of temperature. The temperature at which a sharp increase in conductivity is observed corresponds to the Krafft point.^{[16][17]} f. Alternatively, the Krafft point can be determined visually as the temperature at which the solution becomes clear.^[18]

Conclusion

Benzyltrimethyldecylammonium chloride is a versatile cationic surfactant with significant antimicrobial properties. Its effectiveness is rooted in its ability to disrupt microbial cell membranes. While specific quantitative data for its surfactant properties are not readily available in the public domain, the properties of its homologous compounds provide a strong basis for estimating its behavior. The experimental protocols detailed in this guide offer a robust framework for the precise characterization of BDDAC, enabling its effective application in research, drug development, and various industrial formulations.

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